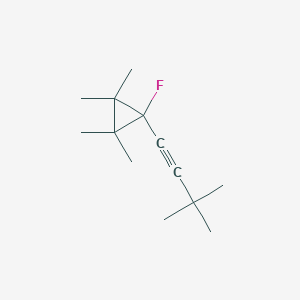
But-1-yne, 1-(1-fluoro-2,2,3,3-tetramethylcyclopropyl)-3,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-1-yne, 1-(1-fluoro-2,2,3,3-tetramethylcyclopropyl)-3,3-dimethyl- is a synthetic organic compound characterized by its unique molecular structure This compound features a butyne backbone with a fluoro-substituted tetramethylcyclopropyl group and two additional methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of But-1-yne, 1-(1-fluoro-2,2,3,3-tetramethylcyclopropyl)-3,3-dimethyl- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the cyclopropyl ring: Starting from a suitable precursor, the cyclopropyl ring can be formed through cyclopropanation reactions.
Introduction of the fluoro group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the butyne backbone: The butyne moiety can be introduced via Sonogashira coupling or other alkyne-forming reactions.
Addition of methyl groups: Methylation can be performed using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
But-1-yne, 1-(1-fluoro-2,2,3,3-tetramethylcyclopropyl)-3,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluoro or methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Probes: Utilized in the design of probes for studying biological processes.
Medicine
Drug Development: Exploration of its potential as a pharmacophore in drug discovery.
Industry
Material Science: Application in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of But-1-yne, 1-(1-fluoro-2,2,3,3-tetramethylcyclopropyl)-3,3-dimethyl- depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro group can enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- But-1-yne, 1-(1-chloro-2,2,3,3-tetramethylcyclopropyl)-3,3-dimethyl-
- But-1-yne, 1-(1-bromo-2,2,3,3-tetramethylcyclopropyl)-3,3-dimethyl-
Uniqueness
The unique combination of a fluoro-substituted cyclopropyl group and a butyne backbone distinguishes this compound from its analogs. The fluoro group imparts distinct electronic properties, potentially enhancing its reactivity and binding interactions in various applications.
Eigenschaften
CAS-Nummer |
511533-77-0 |
|---|---|
Molekularformel |
C13H21F |
Molekulargewicht |
196.30 g/mol |
IUPAC-Name |
1-(3,3-dimethylbut-1-ynyl)-1-fluoro-2,2,3,3-tetramethylcyclopropane |
InChI |
InChI=1S/C13H21F/c1-10(2,3)8-9-13(14)11(4,5)12(13,6)7/h1-7H3 |
InChI-Schlüssel |
ROZDKZOBYQFRDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1(C#CC(C)(C)C)F)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


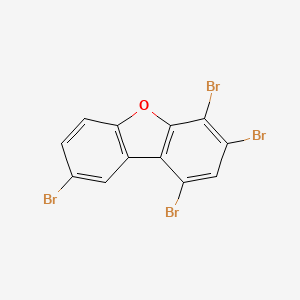
![N~1~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14239931.png)
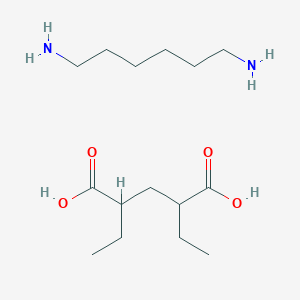
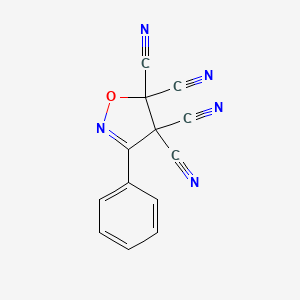
![N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine](/img/structure/B14239953.png)

![1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile](/img/structure/B14239964.png)
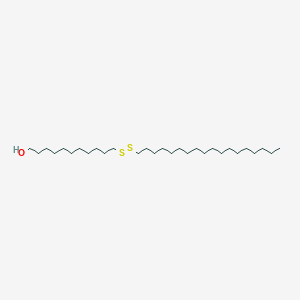
![3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14239968.png)
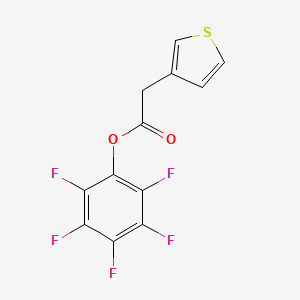
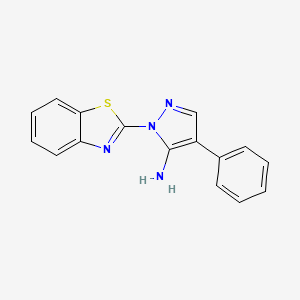

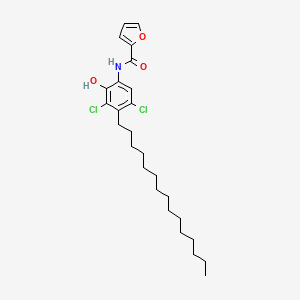
![Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl](/img/structure/B14240004.png)
